2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine

Description

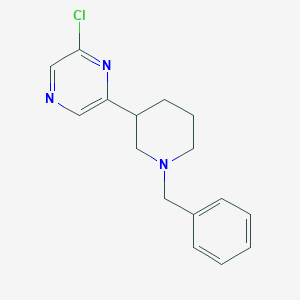

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine is a substituted pyrazine derivative characterized by a chlorine atom at position 6 of the pyrazine ring and a 1-benzylpiperidin-3-yl group at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler pyrazines. The compound’s biological activity is hypothesized to depend on its ability to interact with cellular targets, influenced by substituent-driven lipophilicity and steric effects .

Properties

Molecular Formula |

C16H18ClN3 |

|---|---|

Molecular Weight |

287.79 g/mol |

IUPAC Name |

2-(1-benzylpiperidin-3-yl)-6-chloropyrazine |

InChI |

InChI=1S/C16H18ClN3/c17-16-10-18-9-15(19-16)14-7-4-8-20(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2 |

InChI Key |

CPCAURWTVWAALB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C3=CN=CC(=N3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the benzyl and chloropyrazine groups. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.

Coupling Reactions: Attachment of the chloropyrazine group using coupling reagents under controlled conditions.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticholinesterase Activity

Research indicates that 2-(1-benzylpiperidin-3-YL)-6-chloropyrazine exhibits significant anticholinesterase activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact effectively with acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which enhances neurotransmission.

Anticancer Properties

Studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. For instance, it demonstrated an IC50 value of 1.60 µM against MDA-MB-231 cells and 0.44 µM against MDA-MB-468 cells. These findings suggest its potential as a lead compound for developing new anticancer therapies targeting triple-negative breast cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed effectiveness against various bacterial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Antitumor Activity

A focused library of pyrazine derivatives, including this compound, was screened for antitumor activity. The results indicated significant inhibition of cell proliferation in vitro, supporting further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Enzyme Interaction Studies

Investigations into the interaction of this compound with Glycogen Synthase Kinase 3 (GSK3) revealed selective inhibition. This is particularly relevant for conditions like cancer and neurodegenerative diseases where GSK3 dysregulation plays a critical role.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, while the chloropyrazine group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Lipophilicity Trends

Lipophilicity (logP/logK) is a critical determinant of bioavailability and membrane permeability. Key comparisons include:

*Estimation based on substituent contributions: The benzylpiperidinyl group likely increases logP compared to 6-chloropyrazine but remains below 5-tert-butyl derivatives due to reduced steric bulk .

Key Observations :

Structure–Activity Relationship (SAR) :

- Phenolic moieties and moderate lipophilicity enhance photosynthesis inhibition .

- Overly lipophilic compounds (logP >5) exhibit reduced activity due to poor solubility .

Antifungal Activity

Compared to fluconazole (MIC = 3.91 µmol·mL⁻¹), pyrazine derivatives generally show lower potency. For example:

Structural Analogues and Functional Groups

Biological Activity

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzyl group and a chloropyrazine moiety. Its molecular formula is , indicating the presence of chlorine, nitrogen, and carbon atoms that contribute to its biological activity.

Antagonistic Properties

Research indicates that this compound exhibits antagonistic properties against specific receptors. For instance, studies have shown it to act as an antagonist of the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders. The antagonism at this receptor may contribute to its potential therapeutic effects in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Neuroprotective Effects

In addition to its receptor antagonism, this compound has demonstrated neuroprotective effects in cellular models. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases . The mechanism appears to involve modulation of intracellular signaling pathways that govern cell survival.

Table 1: Summary of Biological Activities

Study on Neuroprotective Effects

A significant study evaluated the neuroprotective capabilities of this compound in a model of oxidative stress induced by hydrogen peroxide. Results indicated a marked decrease in cell death and an increase in cell viability compared to control groups. The study concluded that the compound's ability to modulate cellular stress responses could be beneficial for treating neurodegenerative conditions .

Clinical Relevance

Another investigation focused on the compound's effects on mood disorders, where it was administered to animal models exhibiting depressive-like behaviors. The outcomes suggested that treatment with this compound led to significant improvements in behavioral tests indicative of antidepressant activity, reinforcing its potential as a therapeutic agent for mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.